molecular formula C9H12O4 B2620662 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 141046-52-8

4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2620662
CAS No.: 141046-52-8
M. Wt: 184.191
InChI Key: YXVUNUBFPAVHRP-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C9H12O4. It is also known by its synonyms, such as bicyclo[2.1.1]hexane-1,4-dicarboxylic acid 1-methyl ester and bicyclo[2.1.1]hexane-1,4-dicarboxylic acid monomethyl ester . This compound is characterized by its unique bicyclic structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure . The reaction conditions typically include the use of ultraviolet light to initiate the cycloaddition. Industrial production methods may involve optimizing this process for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar bicyclic compounds, such as:

    Bicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the ring size and functional groups.

    Bicyclo[2.1.1]hexane derivatives:

Properties

IUPAC Name

4-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-7(12)9-3-2-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVUNUBFPAVHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141046-52-8
Record name 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
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